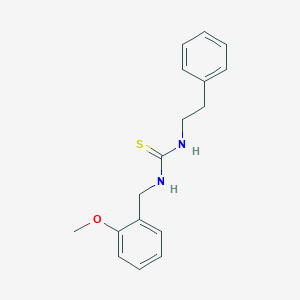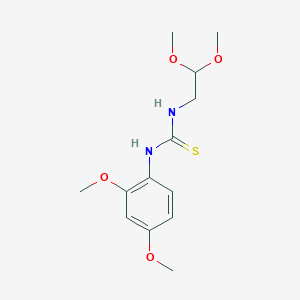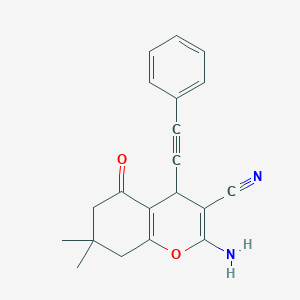![molecular formula C19H32N6O5 B215837 N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide, commonly known as ETP-46464, is a synthetic compound that has been developed for the treatment of cancer. It belongs to the class of compounds known as purine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of ETP-46464 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, ETP-46464 disrupts the synthesis of pyrimidines, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of anti-apoptotic proteins. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETP-46464 for lab experiments is its specificity for DHODH. This makes it a useful tool for studying the role of DHODH in cancer cells. However, one limitation of ETP-46464 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of ETP-46464. One direction is the development of more potent and selective DHODH inhibitors based on the structure of ETP-46464. Another direction is the investigation of the potential of ETP-46464 in combination with other anticancer agents. Finally, further research is needed to understand the mechanism of action of ETP-46464 in greater detail, which could lead to the development of new therapeutic strategies for cancer.
Méthodes De Synthèse
The synthesis of ETP-46464 involves several steps, including the reaction of 8-amino-1,3-dimethylxanthine with ethyl acetoacetate, followed by the reaction of the resulting compound with ethyl 3-bromopropionate. The final step involves the reaction of the resulting compound with N-(3-ethoxypropyl)acetamide to yield ETP-46464.
Applications De Recherche Scientifique
ETP-46464 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide |
|---|---|
Formule moléculaire |
C19H32N6O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2-[8-(3-ethoxypropylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C19H32N6O5/c1-5-29-11-7-9-20-14(26)13-25-15-16(23(3)19(28)24(4)17(15)27)22-18(25)21-10-8-12-30-6-2/h5-13H2,1-4H3,(H,20,26)(H,21,22) |
Clé InChI |
VRDODZBHUIFDAL-UHFFFAOYSA-N |
SMILES |
CCOCCCNC1=NC2=C(N1CC(=O)NCCCOCC)C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCOCCCNC1=NC2=C(N1CC(=O)NCCCOCC)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)

![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)




![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)



